(2-Bromophenyl)(piperidin-1-yl)methanone CAS number 61153-35-3
(2-Bromophenyl)(piperidin-1-yl)methanone CAS number 61153-35-3
CAS Number: 61153-35-3 Synonyms: 1-(2-Bromobenzoyl)piperidine; o-Bromobenzoylpiperidine Molecular Formula: C₁₂H₁₄BrNO Molecular Weight: 268.15 g/mol [1][2][3]
Executive Summary
(2-Bromophenyl)(piperidin-1-yl)methanone is a high-value synthetic intermediate and pharmacophore scaffold used extensively in medicinal chemistry. Structurally, it consists of a piperidine ring fused via an amide bond to an ortho-brominated benzene ring.[4] This specific architecture serves two critical functions in drug discovery:
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The Piperidine Amide Motif: Acts as a metabolically stable, lipophilic spacer that improves blood-brain barrier (BBB) penetration, common in CNS-active agents.[4]
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The Ortho-Bromo Handle: Provides a pre-installed electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the scaffold into complex biaryls or heterocycles.
This guide details the synthesis, reactivity, and handling of this compound, positioning it as a "hub" molecule for divergent library synthesis.
Chemical Structure & Properties[2][4][5][6][7][8][9][10]
| Property | Value | Notes |
| Appearance | White to off-white solid/crystalline powder | Low melting point solid (approx. 50–60°C depending on purity). |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Poorly soluble in water; lipophilic (cLogP ~ 2.8).[4] |
| Reactivity | Electrophilic (Ar-Br), Nucleophilic (Amide O) | The amide bond is robust; reactivity is dominated by the C-Br bond. |
| Isotopic Pattern | ¹H NMR: 4 aromatic H, 10 aliphatic H | MS shows characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes.[4] |
Synthesis Protocols
The most robust industrial and laboratory scale route involves the nucleophilic acyl substitution of 2-bromobenzoyl chloride with piperidine.[4] This method is preferred over peptide coupling reagents (e.g., EDC/HOBt) due to higher atom economy and easier purification.[4]
Protocol A: Schotten-Baumann Conditions (Biphasic)
Recommended for gram-scale synthesis where anhydrous conditions are difficult to maintain.
Reagents:
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2-Bromobenzoyl chloride (1.0 equiv)
-
Piperidine (1.1 equiv)
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Sodium Hydroxide (NaOH, 10% aq.[4] solution, 2.0 equiv)
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Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Preparation: Dissolve piperidine (1.1 equiv) in DCM (5 mL/mmol) in a round-bottom flask. Add the 10% NaOH solution.[4]
-
Addition: Cool the biphasic mixture to 0°C. Add 2-bromobenzoyl chloride dropwise over 30 minutes. Note: The reaction is exothermic; control temperature to prevent hydrolysis of the acid chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[4]
-
Workup: Separate the organic layer.[4] Wash the aqueous layer once with DCM.[4] Combine organics and wash sequentially with 1M HCl (to remove unreacted piperidine), saturated NaHCO₃, and brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Anhydrous Acylation (High Purity)
Recommended for library synthesis to avoid hydrolysis byproducts.
Reagents:
-
2-Bromobenzoyl chloride (1.0 equiv)
-
Piperidine (1.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous DCM
Step-by-Step Workflow:
-
Setup: Purge a flask with nitrogen. Dissolve 2-bromobenzoyl chloride in anhydrous DCM.
-
Addition: Mix piperidine and TEA in a separate vial. Add this mixture dropwise to the acid chloride solution at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then ambient temperature for 2 hours.
-
Purification: Quench with water. Wash organics with 0.5M HCl and brine.[4] Evaporate solvent to yield the product (typically >95% yield).[4]
Visualization: Synthetic Logic & Reactivity
The following diagram illustrates the synthesis of the core scaffold and its downstream utility as a divergent intermediate.
Figure 1: Synthesis of CAS 61153-35-3 and its divergent application in palladium-catalyzed cross-coupling reactions.
Applications in Drug Discovery[4][6][7][11]
The "Benzoylpiperidine" Pharmacophore
The benzoylpiperidine moiety is considered a privileged structure in medicinal chemistry.[4][5] It serves as a bioisostere for the piperazine ring, often improving metabolic stability by removing the basic secondary nitrogen which can be a site for rapid conjugation or oxidation.[4]
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Target Classes: 5-HT (Serotonin) receptor antagonists, Dopamine D2 modulators, and enzyme inhibitors (e.g., AChE).
-
Mechanism: The amide carbonyl acts as a hydrogen bond acceptor, while the piperidine ring fills hydrophobic pockets in the receptor binding site.[4]
Divergent Library Synthesis
The ortho-bromo substituent is the key feature of CAS 61153-35-3.[4] Unlike para-isomers, the ortho-position induces a twisted conformation due to steric clash between the bromine and the amide carbonyl.
-
Conformational Lock: This twist can lock the phenyl ring out of planarity, potentially improving selectivity for specific receptor subtypes.[4]
-
Cross-Coupling: The Br-C bond is activated for Pd-catalyzed insertion.[4] Researchers utilize this to append aryl, vinyl, or amino groups, rapidly generating Structure-Activity Relationship (SAR) libraries around the central amide core.[4]
Analytical Profiling & QC
To ensure scientific integrity, the identity of the compound must be validated using the following criteria.
| Method | Expected Signal / Criteria |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic: Multiplets at δ 7.60–7.20 ppm (4H). The proton ortho to the carbonyl is often deshielded.Aliphatic: Piperidine ring signals as broad multiplets at δ 3.80–3.20 (4H, N-CH₂) and 1.70–1.40 (6H, CH₂). |
| LC-MS (ESI+) | m/z: [M+H]⁺ = 268.0 and 270.0.Pattern: Distinct 1:1 intensity ratio confirming the presence of one Bromine atom.[4] |
| HPLC Purity | >98% (Area %) at 254 nm.[4] |
Safety & Handling (GHS)
While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of general halogenated benzamides.[4]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood.[4] Wear nitrile gloves and safety glasses.[4] Avoid dust formation.[4][7]
-
Storage: Store in a cool, dry place. The amide bond is stable, but the compound should be kept away from strong oxidizers.[4]
References
-
MDPI. (2024).[4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved February 8, 2026, from [Link][4]
-
National Institutes of Health (NIH). (2025).[4] Piperidine-containing drugs and recently studied analogs.[4][8] PubMed.[4][9] Retrieved February 8, 2026, from [Link]
Sources
- 1. 61153-35-3|(2-Bromophenyl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 2. CAS 61153-35-3 | (2-Bromophenyl)(piperidin-1-yl)methanone - Synblock [synblock.com]
- 3. 61153-35-3 | (2-Bromophenyl)(piperidin-1-yl)methanone - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. capotchem.com [capotchem.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
